Didemethyl Citalopram Hydrochloride (DMCH) is a metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram. SSRIs are a class of medications commonly used to treat depression and anxiety disorders. Citalopram undergoes biotransformation in the body, with DMCH being one of the primary metabolites.
Studying DMCH يساعد الباحثين على فهم عملية التمثيل الغذائي للسيتالوبرام في الجسم، بما في ذلك معدلاته وطرق التخلص منه.
While Citalopram's mechanism of action is well-established, the potential pharmacological effects of DMCH are still under investigation. Some studies suggest that DMCH may possess its own antidepressant-like properties. Further research is needed to determine the extent of DMCH's contribution to Citalopram's therapeutic effects.
D MCC is a synthetic compound with the chemical formula C₁₈H₁₆Cl₂FN₂O and CAS registry number 887354-48-5 []. Its origin lies in the modification of the citalopram molecule by removing two methyl groups and introducing a chlorine atom. The significance of D MCC lies in its potential research applications, particularly in understanding the structure-activity relationship of SSRIs []. By studying how D MCC differs from citalopram in terms of its effects on serotonin reuptake, researchers can gain insights into the functional groups essential for citalopram's mechanism of action.
D MCC shares a similar core structure with citalopram, containing a dihydro-isobenzofuran ring system and a fluorophenyl group. However, it lacks the two methyl groups on the nitrogen atom present in citalopram, and has a chlorine atom replacing one of the methyl groups. This modification might affect the compound's hydrophobicity, which can influence its interaction with biological membranes [].
Data on the specific physical and chemical properties of D MCC, such as melting point, boiling point, and solubility, is not available in scientific literature.
As D MCC has not undergone clinical trials, its mechanism of action remains unknown. However, based on its structural similarity to citalopram, it is hypothesized to interact with the serotonin transporter protein, potentially inhibiting serotonin reuptake in a similar manner []. Further research is needed to confirm this hypothesis and elucidate the specific mechanism.